molecular formula C20H19NO4 B5620036 2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl 4-methoxybenzoate

2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl 4-methoxybenzoate

Cat. No. B5620036
M. Wt: 337.4 g/mol
InChI Key: HAFKZJYUGLKASQ-UHFFFAOYSA-N
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Description

The compound of interest is a complex organic molecule that likely exhibits specific chemical and physical properties due to its functional groups and molecular structure. While direct studies on this compound are scarce, related research on similar compounds can provide valuable insights into its potential synthesis methods, molecular structure, and properties.

Synthesis Analysis

Synthesis methods for complex organic compounds often involve multistep reactions, including condensation, methylation, and functional group transformations. For example, the synthesis of related compounds involves steps such as the condensation of 2-aminobenzothiazole and dimethyl but-2-ynedioate, leading to a product with an exocyclic carbonyl group and a methyl ester group linked to a heterocyclic ring system (Chan, Ma, & Mak, 1977). This method suggests a possible approach for synthesizing similar complex organic compounds.

Molecular Structure Analysis

The molecular structure of complex organic compounds is crucial for understanding their chemical behavior and properties. X-ray crystallography provides detailed insights into molecular configurations, bond lengths, and angles. For instance, the crystal structure analysis of dimethyl 2-((2Z,5Z)-5-(2-methoxy-2-oxoethylidene)-2-{(E)-[2-methyl-5-(prop-1-en-2-yl)cyclohex-2-enylidene]hydrazinylidene}-4-oxothiazolidin-3-yl)fumarate highlights the importance of conformational disorder in determining the compound's physical and chemical characteristics (N’ait Ousidi et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of a compound are influenced by its functional groups and molecular structure. For example, the thermolysis of related compounds can lead to a cascade of reactions, resulting in the formation of novel structures with unique properties (Kassam & Warkentin, 1994). This indicates the potential for complex reactions involving the compound of interest.

properties

IUPAC Name

[2-(2,3-dimethylindol-1-yl)-2-oxoethyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-13-14(2)21(18-7-5-4-6-17(13)18)19(22)12-25-20(23)15-8-10-16(24-3)11-9-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFKZJYUGLKASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)COC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl 4-methoxybenzoate

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